
2-Propanone, 1-(2-oxazolidinylidene)-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(Acetylmethylene)oxazolidine is an organic compound characterized by the presence of an oxazolidine ring substituted with an acetylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(Acetylmethylene)oxazolidine typically involves the reaction of oxazolidine with an acetylmethylene precursor. One common method is the condensation reaction between oxazolidine and acetylacetone under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-2-(Acetylmethylene)oxazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-(Acetylmethylene)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the acetylmethylene group to an ethyl group.
Substitution: The acetylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Ethyl-substituted oxazolidine.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-(Acetylmethylene)oxazolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves its interaction with specific molecular targets. The acetylmethylene group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The oxazolidine ring may also contribute to the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
(E)-2-(Acetylmethylene)oxazolidine can be compared with other similar compounds, such as:
(Z)-2-(Acetylmethylene)oxazolidine: The geometric isomer with different spatial arrangement of the acetylmethylene group.
2-(Acetylmethylene)thiazolidine: A thiazolidine analog with a sulfur atom in place of the oxygen atom in the ring.
2-(Acetylmethylene)pyrrolidine: A pyrrolidine analog with a five-membered ring structure.
Uniqueness: (E)-2-(Acetylmethylene)oxazolidine is unique due to its specific geometric configuration and the presence of both an oxazolidine ring and an acetylmethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121373-71-5 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
Clé InChI |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCO1 |
SMILES isomérique |
CC(=O)/C=C/1\NCCO1 |
SMILES canonique |
CC(=O)C=C1NCCO1 |
Synonymes |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



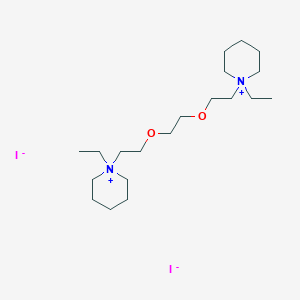
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)
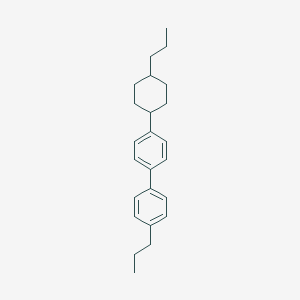
![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
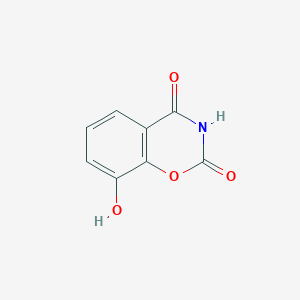
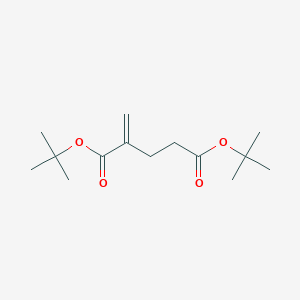

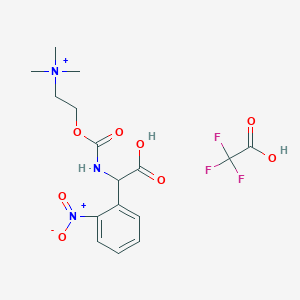
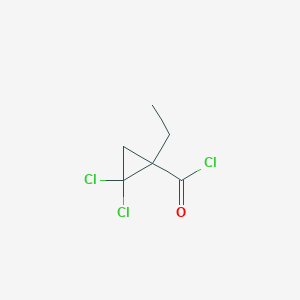
![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
